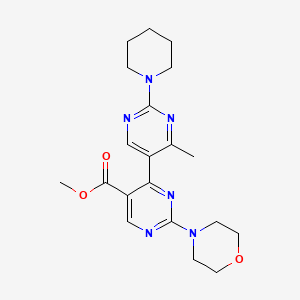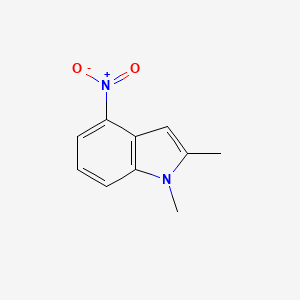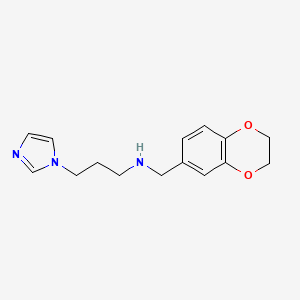![molecular formula C14H13BrN6S2 B11047515 3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047515.png)
3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, making it a versatile molecule in various fields of research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Bromothiophene Introduction: The bromothiophene moiety is introduced via a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Triazolothiadiazole Core Formation: The final step involves the cyclization of the intermediate compounds to form the triazolothiadiazole core. This is usually achieved through a condensation reaction involving thiosemicarbazide and an appropriate aldehyde or ketone under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyrazole rings
Reduction: Dehalogenated products
Substitution: Substituted thiophene derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s heterocyclic structure makes it a candidate for studying enzyme interactions and binding affinities. It can serve as a scaffold for designing enzyme inhibitors or activators.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its diverse functional groups allow for the modification and optimization of pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and hydrophobic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- 3-(5-chlorothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(5-fluorothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its bromine atom, which can participate in various substitution reactions, providing a versatile handle for further functionalization. Additionally, the combination of the bromothiophene, pyrazole, and triazolothiadiazole moieties offers a unique set of chemical properties that can be exploited in different research and industrial applications.
属性
分子式 |
C14H13BrN6S2 |
|---|---|
分子量 |
409.3 g/mol |
IUPAC 名称 |
3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13BrN6S2/c1-3-6-20-7-9(8(2)18-20)13-19-21-12(16-17-14(21)23-13)10-4-5-11(15)22-10/h4-5,7H,3,6H2,1-2H3 |
InChI 键 |
XKLITRATRLGAOS-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047433.png)
![(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide](/img/structure/B11047441.png)

![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047449.png)
![4-(1-Cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile](/img/structure/B11047450.png)
![(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl diethylcarbamodithioate](/img/structure/B11047451.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-phenylacetamide](/img/structure/B11047452.png)

![3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047457.png)

![N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11047491.png)
![N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047499.png)

![2-(6,8-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaen-12-yl)benzoic acid](/img/structure/B11047517.png)